molecular formula C17H21NO B5752908 (4-methoxy-2,5-dimethylbenzyl)(3-methylphenyl)amine

(4-methoxy-2,5-dimethylbenzyl)(3-methylphenyl)amine

Cat. No. B5752908
M. Wt: 255.35 g/mol
InChI Key: LULHVGICRDFCII-UHFFFAOYSA-N
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Description

(4-methoxy-2,5-dimethylbenzyl)(3-methylphenyl)amine, also known as PMA-4, is a chemical compound belonging to the phenethylamine class. It is a derivative of the well-known psychoactive substance, amphetamine. PMA-4 has been the subject of scientific research due to its potential therapeutic effects and its ability to modulate certain physiological processes.

Mechanism of Action

The exact mechanism of action of (4-methoxy-2,5-dimethylbenzyl)(3-methylphenyl)amine is not fully understood. It is believed to act as a monoamine oxidase inhibitor, which can increase the levels of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain. (4-methoxy-2,5-dimethylbenzyl)(3-methylphenyl)amine has also been shown to modulate the activity of certain ion channels, such as the NMDA receptor, which is involved in learning and memory.
Biochemical and Physiological Effects
(4-methoxy-2,5-dimethylbenzyl)(3-methylphenyl)amine has been shown to have a range of biochemical and physiological effects. It can increase the release of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain, leading to increased mood and motivation. (4-methoxy-2,5-dimethylbenzyl)(3-methylphenyl)amine has also been shown to reduce inflammation in the brain and protect neurons from oxidative stress. Additionally, (4-methoxy-2,5-dimethylbenzyl)(3-methylphenyl)amine has been shown to modulate the activity of certain ion channels, which can affect learning and memory.

Advantages and Limitations for Lab Experiments

One advantage of using (4-methoxy-2,5-dimethylbenzyl)(3-methylphenyl)amine in lab experiments is its potential therapeutic effects. It can be used to investigate the mechanisms of action of certain drugs and to develop new treatments for diseases such as Parkinson's and Alzheimer's. However, one limitation of using (4-methoxy-2,5-dimethylbenzyl)(3-methylphenyl)amine in lab experiments is its potential toxicity. (4-methoxy-2,5-dimethylbenzyl)(3-methylphenyl)amine has been shown to be toxic to certain cells at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on (4-methoxy-2,5-dimethylbenzyl)(3-methylphenyl)amine. One area of interest is its potential use as a neuroprotective agent. Further studies are needed to investigate the mechanisms of action of (4-methoxy-2,5-dimethylbenzyl)(3-methylphenyl)amine and to determine its efficacy in protecting neurons from oxidative stress and inflammation. Another area of interest is its potential use in the treatment of neurological disorders such as Parkinson's and Alzheimer's. Future research should focus on the development of new treatments based on the therapeutic effects of (4-methoxy-2,5-dimethylbenzyl)(3-methylphenyl)amine. Finally, more studies are needed to investigate the safety and toxicity of (4-methoxy-2,5-dimethylbenzyl)(3-methylphenyl)amine, particularly in the context of its potential use as a therapeutic agent.

Synthesis Methods

The synthesis of (4-methoxy-2,5-dimethylbenzyl)(3-methylphenyl)amine involves the reaction of 4-methoxy-2,5-dimethylbenzaldehyde and 3-methylphenylamine in the presence of a reducing agent such as sodium borohydride. This reaction leads to the formation of (4-methoxy-2,5-dimethylbenzyl)(3-methylphenyl)amine as a white crystalline solid. The purity of the compound can be determined by analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).

Scientific Research Applications

(4-methoxy-2,5-dimethylbenzyl)(3-methylphenyl)amine has been the subject of scientific research due to its potential therapeutic effects. It has been shown to have anti-inflammatory properties and can modulate the immune response. (4-methoxy-2,5-dimethylbenzyl)(3-methylphenyl)amine has also been investigated for its potential use as a neuroprotective agent. Studies have shown that it can protect neurons from oxidative stress and reduce inflammation in the brain.

properties

IUPAC Name

N-[(4-methoxy-2,5-dimethylphenyl)methyl]-3-methylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO/c1-12-6-5-7-16(8-12)18-11-15-9-14(3)17(19-4)10-13(15)2/h5-10,18H,11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LULHVGICRDFCII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NCC2=C(C=C(C(=C2)C)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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